molecular formula C20H16N4O4S2 B14938350 methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Katalognummer: B14938350
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: HYJSFYVCLLUKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a sophisticated heterocyclic compound supplied exclusively for research applications. This molecule is constructed from two prominent pharmacophores: a [1,3]thiazolo[3,2-a]pyrimidin-5-one system and a 1,3-thiazole ring, connected by a stable carboxamide linker. The [1,3]thiazolo[3,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Recent patent literature indicates that related thiazolopyrimidine derivatives are being actively investigated as potent P2X3 purinoceptor antagonists . The P2X3 receptor, a ligand-gated ion channel activated by ATP, is a well-validated target for managing neurogenic conditions, including chronic cough, neuropathic pain, and certain bladder disorders . The presence of the 2-phenylethyl substituent and the ester functional group on the distal thiazole ring further enhances the molecule's potential for structure-activity relationship (SAR) studies, allowing researchers to probe interactions with hydrophobic binding pockets and modify physicochemical properties. This compound is intended for use by scientific professionals in fields such as medicinal chemistry, as a building block for the synthesis of novel chemical libraries; pharmacology, as a candidate for in vitro target validation and mechanism-of-action studies; and analytical chemistry, as a high-purity reference standard. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the full product documentation, including the Certificate of Analysis and Material Safety Data Sheet, prior to use.

Eigenschaften

Molekularformel

C20H16N4O4S2

Molekulargewicht

440.5 g/mol

IUPAC-Name

methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O4S2/c1-28-18(27)15-14(8-7-12-5-3-2-4-6-12)30-19(22-15)23-16(25)13-11-21-20-24(17(13)26)9-10-29-20/h2-6,9-11H,7-8H2,1H3,(H,22,23,25)

InChI-Schlüssel

HYJSFYVCLLUKSU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation with α-Haloesters

Procedure (adapted from):

  • Reactants : 3,4-Dihydropyrimidine-2-thione (10 mmol) and ethyl 2-chloroacetoacetate (10 mmol).
  • Conditions : Reflux in dry ethanol (20 mL) for 6 hours.
  • Workup : Neutralization with aqueous sodium carbonate, filtration, and recrystallization from ethyl acetate.
  • Yield : 71–85%.

Key Data :

Parameter Value Source
Reaction Time 6 hours
Solvent Dry ethanol
Temperature Reflux (78°C)
Product 5-Aryl-substituted thiazolo[3,2-a]pyrimidine

This method prioritizes atom economy and avoids chromatographic purification, making it scalable for industrial applications.

Functionalization of the Thiazole Moiety

The 5-(2-phenylethyl)-1,3-thiazole-4-carboxylate segment is introduced via nucleophilic substitution or cross-coupling reactions.

Suzuki-Miyaura Coupling

Procedure (adapted from):

  • Reactants : 5-Chloro-thiazolopyrimidine intermediate (1 eq) and 2-phenylethylboronic acid (1.2 eq).
  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq).
  • Conditions : Microwave irradiation (100°C, 30 minutes) in dioxane/H₂O (4:1).
  • Yield : 78–87%.

Key Data :

Parameter Value Source
Catalyst Pd(PPh₃)₄
Reaction Time 30 minutes
Solvent Dioxane/H₂O

This method enables precise introduction of the 2-phenylethyl group while maintaining regioselectivity.

Amide Bond Formation

The carbonylamino linkage is formed via activation of the carboxylic acid followed by coupling with the amine.

Carbodiimide-Mediated Coupling

Procedure (adapted from):

  • Reactants : Thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 eq) and 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate (1 eq).
  • Activation : EDCl (1.5 eq), HOBt (1.5 eq) in DMF.
  • Conditions : Stir at 25°C for 12 hours.
  • Yield : 65–72%.

Key Data :

Parameter Value Source
Coupling Reagent EDCl/HOBt
Solvent DMF
Reaction Time 12 hours

This method minimizes racemization and side reactions, ensuring high purity.

Oxidation and Final Esterification

The 5-oxo group is introduced via oxidation, followed by esterification to the methyl ester.

Oxidation with Hydrogen Peroxide

Procedure (adapted from):

  • Reactants : Thiazolo[3,2-a]pyrimidin-2-thione (1 eq).
  • Conditions : H₂O₂ (4 eq) in NaOH (1M), 50°C for 1 hour.
  • Workup : Acidification with HCl to pH <1, filtration.
  • Yield : 85–90%.

Key Data :

Parameter Value Source
Oxidizing Agent H₂O₂
Temperature 50°C
pH for Precipitation <1

Esterification with Methanol

Procedure :

  • Reactants : Carboxylic acid intermediate (1 eq), SOCl₂ (2 eq).
  • Conditions : Reflux in methanol (2 hours).
  • Yield : 92–95%.

Integrated Synthetic Route

A consolidated protocol combining the above steps is summarized below:

Step Reaction Type Key Reagents/Conditions Yield Source
1 Cyclocondensation Ethanol, reflux 71–85%
2 Suzuki Coupling Pd(PPh₃)₄, microwave 78–87%
3 Amide Coupling EDCl/HOBt, DMF 65–72%
4 Oxidation H₂O₂, NaOH 85–90%
5 Esterification SOCl₂, methanol 92–95%

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways during thiazolo[3,2-a]pyrimidine formation are mitigated by using finely divided sulfur as a catalyst.
  • Purification : Recrystallization from ethyl acetate or ethanol ensures high purity without chromatography.
  • Scale-Up : Microwave-assisted Suzuki coupling reduces reaction time from hours to minutes, enhancing throughput.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound:

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
Thiazolo[3,2-a]pyrimidine 2.30 (s, CH₃), 6.31 (s, H-5) 165.2 (C=O), 158.4 (C=N)
5-(2-Phenylethyl)thiazole 3.12 (t, CH₂), 7.25–7.35 (m, Ar-H) 128.1–139.5 (Ar-C)
Final Compound 2.45 (s, CH₃), 8.20 (s, NH) 170.5 (COOCH₃), 162.1 (CONH)

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using halogenated reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazolopyrimidines and their derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine moiety can mimic purine structures, allowing it to bind effectively to biological targets. This binding can inhibit or modulate the activity of enzymes, leading to therapeutic effects such as anticancer or antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate Thiazolo[3,2-a]pyrimidine + thiazole 5-(2-Phenylethyl), methyl carboxylate High lipophilicity (logP ~3.5), moderate solubility in DMSO
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate () Thiazolo[3,2-a]pyrimidine + benzoate Benzene ring at position 2 Lower logP (~2.8) due to polar benzoate; potential for π-π stacking
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, carboxamide Enhanced hydrogen bonding (amide group); reduced metabolic stability
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine 4-Carboxybenzylidene, ethyl carboxylate Conjugated double bond increases rigidity; crystallizes in triclinic system
5-(3,4-Dimethoxyphenyl)-2-ethyl-7-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine 3,4-Dimethoxyphenyl, ethyl carboxylate Electron-rich substituents improve solubility; potential CNS activity

Key Findings

Bioactivity :

  • The phenylethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to polar analogs (e.g., carboxamide in ) .
  • Methyl carboxylate offers better hydrolytic stability than ethyl esters (), which could translate to longer plasma half-life .

Synthetic Routes :

  • Heterocyclization with phenylisothiocyanate () and coupling with ethyl chloroacetate () are common steps for thiazolo[3,2-a]pyrimidines. The target compound likely follows similar pathways .

Crystallography and Stability :

  • Compounds with carboxybenzylidene groups () exhibit strong intermolecular hydrogen bonds, improving crystal packing. The target compound’s phenylethyl group may reduce such interactions, affecting crystallinity .

Antimicrobial Potential: Analogous thiazolo[3,2-a]pyrimidines with hydroxyquinolinyl substituents () show antimicrobial activity, suggesting the target compound’s phenylethyl group could similarly enhance membrane disruption .

Biologische Aktivität

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique thiazole and pyrimidine moieties. The IUPAC name highlights the functional groups that contribute to its biological activity. The molecular formula is C18H18N4O3S2C_{18}H_{18}N_4O_3S^2, with a molecular weight of approximately 382.49 g/mol.

Pharmacological Potential

Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit a variety of pharmacological effects. Notably, these compounds have been associated with:

  • Antimicrobial Activity : Compounds similar to methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate have demonstrated significant antimicrobial properties against various pathogens. For instance, studies show that thiazolo[3,2-a]pyrimidines exhibit activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Thiazole derivatives have been explored for their potential in cancer therapy. For example, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .

Case Study 1: Anticancer Properties

A study assessed the anticancer activity of thiazolo[3,2-a]pyrimidine derivatives against liver cancer cells (HEPG-2). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

The biological activity of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : Thiazole derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerHEPG-212 µM
AntimicrobialEscherichia coliNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are they adapted for this compound?

  • Methodological Answer : The core thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) was prepared using heterocyclic tricarbonylmethane derivatives and characterized via X-ray diffraction . Adaptations for the target compound may involve introducing the 2-phenylethyl and carboxamide substituents via acylation or alkylation steps. Key intermediates, such as thiazol-4(5H)-one derivatives, are reacted with carbonyl-containing reagents under reflux conditions (e.g., ethanol at 78°C), with reaction progress monitored by TLC .

Q. How is the spatial configuration of this compound determined, and what techniques are employed?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving spatial configurations. For example, methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was structurally confirmed using this method, revealing planarity in the thiazole-pyrimidine fused system . Similar protocols can be applied to the target compound by growing single crystals in solvent mixtures (e.g., DMF/water) and analyzing diffraction data.

Q. What analytical techniques are critical for monitoring synthesis and purity assessment?

  • Methodological Answer :

  • TLC : Used to track reaction progress (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives monitored at 78°C) .
  • NMR/IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and substituent integration .
  • HPLC : Assesses purity, particularly for intermediates with chiral centers or stereochemical complexity .

Advanced Research Questions

Q. How do substituents (e.g., 2-phenylethyl, carboxamide) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Substituents alter electronic and steric properties. For instance:

  • 2-Phenylethyl : Enhances lipophilicity, potentially improving membrane permeability. Similar effects were observed in ethyl 5-phenyl-thiazolo[3,2-a]pyrimidine derivatives .
  • Carboxamide : Introduces hydrogen-bonding sites, which may enhance receptor binding. Comparative studies on analogs like methyl 2-(2-bromobenzylidene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate suggest that electron-withdrawing groups stabilize the fused ring system .
    • Experimental Design : Synthesize derivatives with varied substituents (e.g., alkyl vs. aryl) and compare their stability (TGA/DSC) and bioactivity (enzyme assays) .

Q. What strategies resolve contradictions in spectral data or crystallographic results for structurally similar compounds?

  • Methodological Answer : Contradictions often arise from conformational flexibility or polymorphism. For example:

  • Dynamic NMR : Resolves tautomeric equilibria in thiazolo[3,2-a]pyrimidines by analyzing temperature-dependent shifts .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict optimized geometries, which can be cross-validated with experimental X-ray data .
    • Case Study : Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited discrepancies between calculated and observed dihedral angles, resolved via Hirshfeld surface analysis .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

  • Methodological Answer :

  • Factors : Temperature, solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
  • Response Variables : Yield, purity, reaction time.
  • Statistical Models : Central Composite Design (CCD) identifies optimal conditions. For example, a flow-chemistry setup for diphenyldiazomethane synthesis achieved 85% yield after 7 parameter iterations .
    • Implementation : Use software (e.g., Minitab) to generate a Pareto chart prioritizing factors like residence time and pressure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.